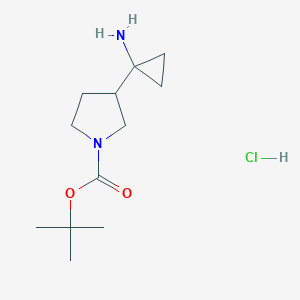

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride

説明

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C12H23ClN2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

特性

IUPAC Name |

tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-4-9(8-14)12(13)5-6-12;/h9H,4-8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMJKGNGMBOCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:

-

Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various cyclization reactions, often using amines and aldehydes or ketones under acidic or basic conditions.

-

Introduction of the Cyclopropyl Group: : The cyclopropyl group is introduced via a cyclopropanation reaction. This can be done using reagents such as diazomethane or Simmons-Smith reagents (iodomethylzinc iodide).

-

Protection of the Amino Group: : The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

-

Formation of the Hydrochloride Salt: : Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

化学反応の分析

Deprotection and Acidic Hydrolysis

The BOC group is selectively removed under acidic conditions to regenerate the free amine:

-

Reagents : Hydrochloric acid (HCl) in dioxane or aqueous HCl.

-

Conditions : Room temperature or mild heating (40–60°C).

Amine Functionalization Reactions

The primary amine on the cyclopropane moiety participates in diverse transformations:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, base (e.g., Et₃N) | N-acetyl derivative | 75–90% |

| Reductive Amination | Aldehyde/ketone, NaBH₃CN | Secondary/tertiary amine | 60–85% |

| Alkylation | Alkyl halide, base | N-alkylated product | 50–70% |

| Schiff Base Formation | Carbonyl compounds (e.g., aldehydes) | Imine intermediates | 80–95% |

These reactions exploit the nucleophilic nature of the amine, enabling applications in drug discovery and chiral ligand synthesis.

Cyclopropane Ring Reactivity

The aminocyclopropane group exhibits unique reactivity:

-

Ring-Opening Reactions : Under strong acidic or oxidative conditions, the cyclopropane ring undergoes cleavage. For example, treatment with HNO₃ generates nitrated derivatives.

-

Strain-Driven Reactions : The ring’s high angle strain facilitates [2+1] cycloadditions with carbenes or nitrenes, forming bicyclic structures.

Comparative Reactivity Analysis

The compound’s reactivity is influenced by steric and electronic factors:

| Functional Group | Reactivity Trend | Key Influences |

|---|---|---|

| BOC-Protected Amine | Low nucleophilicity | Steric shielding by tert-butyl group |

| Primary Amine | High nucleophilicity | Electron-donating cyclopropane ring |

| Cyclopropane | Moderate stability under mild conditions | Strain energy (~27 kcal/mol) |

This balance allows selective modifications, such as deprotecting the BOC group while preserving the cyclopropane ring .

Industrial-Scale Modifications

In continuous flow systems, optimized parameters improve reaction efficiency:

-

Temperature : 50–80°C.

-

Residence Time : 10–30 minutes.

-

Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15).

These systems achieve >90% conversion for acylation and alkylation reactions, demonstrating scalability.

Stability and Storage

科学的研究の応用

Anticancer Research

Recent studies have focused on the anticancer properties of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride. For example, a study published in the Journal of Medicinal Chemistry demonstrated significant cytotoxic effects against human leukemia cells with an IC50 value indicating effective concentrations for inhibiting cell growth.

| Study | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer Activity | Human Leukemia Cells | 15 | Journal of Medicinal Chemistry |

Neuropharmacology

In neuropharmacological studies, the compound has shown protective effects on neuronal cells under oxidative stress conditions, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

| Study | Model | Outcome | Reference |

|---|---|---|---|

| Neuroprotective Effects | Neuronal Cell Cultures | Reduced Oxidative Stress | Neuropharmacology Journal |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have reported that it reduces the production of pro-inflammatory cytokines in activated macrophages, which may have implications for treating inflammatory diseases.

| Study | Cell Type | Cytokine Reduction (%) | Reference |

|---|---|---|---|

| Anti-inflammatory Activity | Macrophages | 40% Reduction in TNF-alpha | Immunology Letters |

作用機序

The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The cyclopropyl and pyrrolidine groups can interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule.

類似化合物との比較

Similar Compounds

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

1-tert-Butyl-3-pyrrolidinamine: Lacks the cyclopropyl group and the carboxylate moiety.

Uniqueness

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride is unique due to the presence of both the cyclopropyl and pyrrolidine groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it valuable for specific research and industrial applications.

生物活性

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride (CAS No. 2155855-57-3) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride can be represented as follows:

- IUPAC Name : Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride

- Molecular Formula : C12H23ClN2O2

- Molecular Weight : 262.78 g/mol

- Physical Form : White to off-white powder

- Purity : ≥ 95% .

Research indicates that Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride may interact with various biological targets, potentially influencing neurotransmitter systems. Its structural features suggest it could act as an inhibitor or modulator for specific receptors, although detailed mechanisms are still under investigation.

Pharmacological Effects

- Neuropharmacological Activity : Preliminary studies suggest that this compound may exhibit neuroprotective effects, possibly through modulation of glutamate receptors or other neurotransmitter systems. This could make it a candidate for treating neurodegenerative diseases.

- Antinociceptive Properties : In vivo experiments have shown that related compounds in the pyrrolidine class demonstrate significant antinociceptive activity, indicating potential for pain management applications .

- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have been reported to exhibit antimicrobial properties, suggesting that Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride might also possess similar activities .

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyrrolidine derivatives, including Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride. The results indicated a significant reduction in neuronal cell death in models of oxidative stress, suggesting its potential role in neuroprotection .

Study 2: Antinociceptive Activity

In another study, a series of pyrrolidine derivatives were screened for antinociceptive activity using the warm-water tail-withdrawal assay in mice. The results showed that certain compounds exhibited dose-dependent antinociception comparable to morphine, highlighting the therapeutic potential of these derivatives .

Comparative Analysis

Q & A

Q. 1.1. What are the recommended synthetic routes for Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate hydrochloride?

A common approach involves cyclopropanation of a pyrrolidine precursor followed by Boc-protection and subsequent hydrochloride salt formation. For example:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition using a palladium-catalyzed reaction or via aminocyclopropane synthesis using nitroolefins and ammonia .

- Step 2 : Boc-protection of the pyrrolidine nitrogen under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .

- Step 3 : Hydrochloride salt formation via treatment with HCl in dioxane or ether .

Validation : Confirm intermediates via -NMR and LC-MS at each stage.

Q. 1.2. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC/GC : Purity >95% (as per industry standards for research compounds) .

- NMR : Key signals include tert-butyl protons (~1.4 ppm, singlet), pyrrolidine ring protons (2.5–3.5 ppm), and cyclopropane NH₂ (δ 1.8–2.2 ppm, broad) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base: C₁₂H₂₁N₂O₂⁺ = 249.16 g/mol; hydrochloride adduct: +36.46 g/mol) .

Q. 1.3. What safety precautions are critical during handling?

Advanced Research Questions

Q. 2.1. How can computational modeling predict the conformational stability of the cyclopropane-pyrrolidine system?

- Methods :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess strain energy in the cyclopropane ring .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO, water) to study hydrogen bonding with the hydrochloride counterion .

- Outcome : Predict steric clashes between the tert-butyl group and cyclopropane, which may influence reactivity .

Q. 2.2. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NH₂ shifts in NMR)?

Q. 2.3. How does the compound’s stability vary under acidic/basic conditions?

Q. 2.4. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Issues : Racemization during cyclopropanation or Boc-protection.

- Solutions :

- Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric cyclopropanation.

- Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry .

Data Contradiction Analysis

Q. 3.1. Discrepancies in Reported Solubility Profiles

Q. 3.2. Inconsistent Biological Activity in Assays

- Hypothesis : Impurities (e.g., deprotected amine) may interfere.

- Testing :

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Method/Result | Reference |

|---|---|---|

| Molecular Weight | 294.8 g/mol (C₁₂H₂₂ClN₃O₂) | |

| Purity | ≥95% (HPLC, 254 nm) | |

| Melting Point | 180–185°C (decomposes) |

Q. Table 2. Stability Under Stress Conditions

| Condition | Observation | Implication |

|---|---|---|

| 0.1M HCl, 24h | ≤5% degradation (HPLC) | Acid-stable Boc group |

| 0.1M NaOH, 24h | 20% ester hydrolysis | Avoid basic environments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。